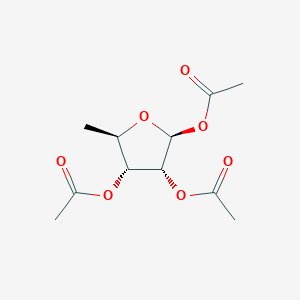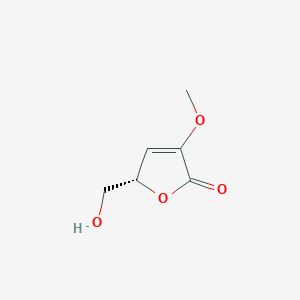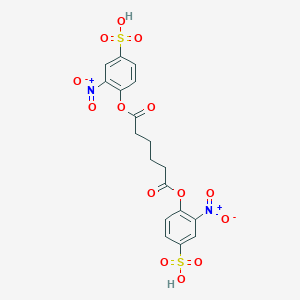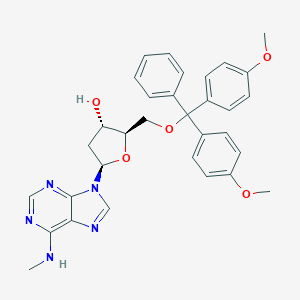
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose
Übersicht
Beschreibung
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is a key intermediate in the synthesis of various pharmaceutical compounds, including the anticancer drug Capecitabine. The compound is derived from D-ribose and has been the subject of several synthetic studies aiming to improve yield and simplify the production process for potential large-scale manufacturing .
Synthesis Analysis
The synthesis of 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose has been approached through various routes, starting from D-ribose. One method involves a 3-step synthesis that includes methylation, benzoylation, and acetolysis, resulting in a good yield of the desired acetylated product . Another route includes ketalization, esterification, reduction, hydrolysis, and acetylation, achieving an overall yield of more than 30% . A more efficient synthesis reported an overall yield of 73% through esterification, reduction, deprotection, and acetylation . Additionally, a practical route with a 56% overall yield from D-ribose involves deoxygenation, hydrolysis, and acetylation . Lastly, a method with an overall yield of about 48% includes methylation, protection, esterification, reduction, deprotection, and acetylation .
Molecular Structure Analysis
The molecular structure of 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose has been characterized using various spectroscopic techniques. The structure analysis of related compounds synthesized in the studies often involves ^13C and ^1H NMR spectroscopy, IR spectroscopy, and optical rotation measurements to confirm the structure and purity of the synthesized molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose are crucial for the formation of the desired product. These reactions include ketalization, esterification, reduction, hydrolysis, and acetylation. The choice of reagents, catalysts, and conditions such as temperature and solvent are optimized to improve yields and selectivity. For example, BF3·OEt2 is used as a catalyst at low temperatures for polymerization reactions , while sulfuric acid is used in acetolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose and its intermediates are determined through melting point analysis, NMR, and IR spectroscopy. These properties are essential for identifying and characterizing the compound, as well as for ensuring its purity for pharmaceutical applications. The yield and purity of the compound are also influenced by the reaction conditions, such as the temperature of the solution when adding reagents and the hydrolysis temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose has been synthesized through various methods, starting from D-ribose. Different techniques include methylation and protection, followed by esterification, reduction, deprotection, and acetylation, achieving yields ranging from approximately 14.9% to 73% (Fang Hao, 2010); (Zheng Guo-jun, 2010); (Zhang Wen-na, 2014). These methods are significant for their simplicity, cost-effectiveness, and suitability for large-scale preparations.
Application in Nucleoside Synthesis
This compound plays a critical role as a key intermediate in the synthesis of various nucleoside derivatives. For instance, it has been used in the preparation of 5-deoxy-β-D-ribofuranosylpurine derivatives, which are significant in the field of medicinal chemistry (Lin Dong-en, 2012). Additionally, it serves as a starting material for the synthesis of 5-Fluorocytidine and 5'-Deoxy-5-fluorocytidine, showcasing its versatility in nucleoside modification (Ji Ya-fei, 2008).
Enzymatic Modification Studies
Enzymatic methods have also been explored for the preparation of this compound, such as the use of Candida rugosa lipase for regioselective deacetylation, which presents an alternative approach with potential for specificity and selectivity in synthesis (Tun-Cheng Chien, 2004).
Role in RNA Analogue Synthesis
In the field of RNA research, 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is used for the synthesis of RNA analogues, contributing to the understanding of the structure-function relationship in RNA molecules (Kazumi Taniho, 2012).
Safety And Hazards
The compound has been classified as causing serious eye irritation, meaning that it can cause significant discomfort and even damage if it comes into contact with the eyes. It may also cause respiratory irritation, which can be particularly problematic for individuals who suffer from asthma or other respiratory issues .
Zukünftige Richtungen
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is a valuable tool in the production of nucleosides, nucleotides, and pharmaceuticals . Its properties make it suitable for multi-gram preparations . Therefore, it has potential applications in the pharmaceutical industry and in the synthesis of new compounds.
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJETQVUQAKTO-PRTGYXNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958236 | |
| Record name | 1,2,3-Tri-O-acetyl-5-deoxypentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose | |
CAS RN |
62211-93-2, 37076-71-4 | |
| Record name | β-D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62211-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Tri-O-acetyl-5-deoxypentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4R,5R)-2,4-bis(acetyloxy)-5-methyloxolan-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














